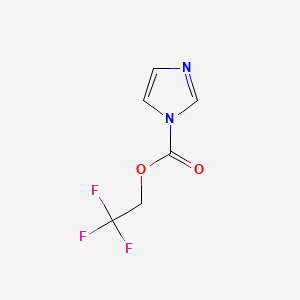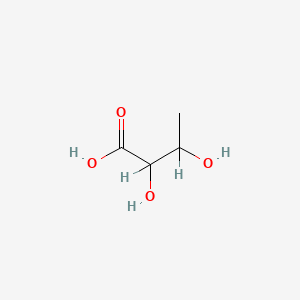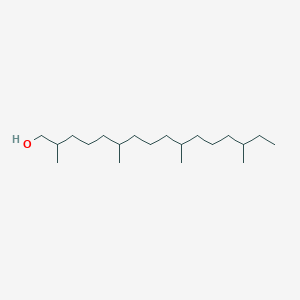
2,2,2-三氟乙基-1H-咪唑-1-羧酸酯
描述
2,2,2-Trifluoroethyl 1H-imidazole-1-carboxylate is a chemical compound with the molecular formula C6H5F3N2O2 and a molecular weight of 194.11 g/mol . It is characterized by the presence of a trifluoroethyl group attached to an imidazole ring, making it a valuable compound in various chemical and pharmaceutical applications .
科学研究应用
2,2,2-Trifluoroethyl 1H-imidazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Mode of Action:
The compound’s mode of action likely involves binding to specific active sites within enzymes or receptors. Fluorine substitution (trifluoroethyl group) can significantly impact the compound’s interactions due to its electronegativity and steric effects. By observing how enzymes interact with this trifluoroethylated imidazole, scientists can gain insights into enzyme specificity and the role of fluorine in biological systems .
生化分析
Biochemical Properties
N-(2,2,2-Trifluoroethoxycarbonyl)imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to changes in metabolic flux . Additionally, N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can bind to specific proteins, affecting their structure and function .
Cellular Effects
N-(2,2,2-Trifluoroethoxycarbonyl)imidazole has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate signaling pathways, leading to changes in cellular responses . Furthermore, N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can impact gene expression, resulting in alterations in the production of specific proteins . These changes can subsequently affect cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of N-(2,2,2-Trifluoroethoxycarbonyl)imidazole involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity . This binding can lead to changes in enzyme conformation and function, ultimately affecting biochemical pathways . Additionally, N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in sustained alterations in cellular processes and function .
Dosage Effects in Animal Models
The effects of N-(2,2,2-Trifluoroethoxycarbonyl)imidazole vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
N-(2,2,2-Trifluoroethoxycarbonyl)imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux, leading to changes in the levels of specific metabolites . By interacting with key enzymes, N-(2,2,2-Trifluoroethoxycarbonyl)imidazole can modulate the activity of metabolic pathways, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, N-(2,2,2-Trifluoroethoxycarbonyl)imidazole is transported and distributed through specific mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of N-(2,2,2-Trifluoroethoxycarbonyl)imidazole within different cellular compartments .
Subcellular Localization
The subcellular localization of N-(2,2,2-Trifluoroethoxycarbonyl)imidazole is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate typically involves the reaction of trifluoroethanol with carbonyl diimidazole in the presence of a solvent such as tetrahydrofuran . The reaction is carried out at room temperature, and the product is purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for 2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques .
化学反应分析
Types of Reactions
2,2,2-Trifluoroethyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving 2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced imidazole compounds .
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate
- 2,2,2-Trifluoroethyl 1H-imidazole-1-carboxylate
Uniqueness
2,2,2-Trifluoroethyl 1H-imidazole-1-carboxylate is unique due to its trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds . This makes it particularly useful in applications requiring high chemical resistance and specific reactivity patterns .
属性
IUPAC Name |
2,2,2-trifluoroethyl imidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSLGTPKFRBITL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231014 | |
| Record name | N-(2,2,2-Trifluoroethoxycarbonyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81265-32-9 | |
| Record name | N-(2,2,2-Trifluoroethoxycarbonyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,2,2-Trifluoroethoxycarbonyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoroethyl 1H-imidazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1208001.png)

![6-[7-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydroxy-1-oxoheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1208003.png)








